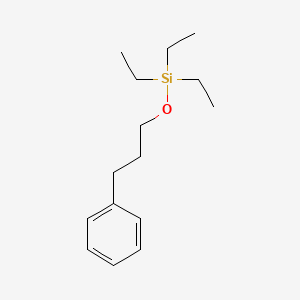
Triethyl(3-phenylpropoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl(3-phenylpropoxy)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and a 3-phenylpropoxy group. This compound is notable for its utility in organic synthesis, particularly in the formation of silyl ethers and as a reducing agent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(3-phenylpropoxy)silane typically involves the reaction of triethylchlorosilane with 3-phenylpropyl alcohol in the presence of a base such as pyridine. The reaction proceeds via the nucleophilic substitution of the chlorine atom by the 3-phenylpropoxy group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent control of temperature and pressure .
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl(3-phenylpropoxy)silane undergoes various chemical reactions, including:
Reduction: It acts as a reducing agent, particularly in the reduction of carbonyl compounds to alcohols.
Hydrosilylation: The compound can participate in hydrosilylation reactions, adding across double bonds in alkenes.
Substitution: It can undergo nucleophilic substitution reactions, where the 3-phenylpropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Catalysts: Such as platinum or palladium for hydrosilylation reactions.
Major Products Formed
The major products formed from reactions involving this compound include silyl ethers, alcohols, and various substituted silanes .
Wissenschaftliche Forschungsanwendungen
Triethyl(3-phenylpropoxy)silane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Triethyl(3-phenylpropoxy)silane involves the transfer of the silicon-hydrogen bond to other molecules. This transfer can occur via hydrosilylation, where the silicon-hydrogen bond adds across double bonds in alkenes, or via reduction, where the silicon-hydrogen bond donates hydrogen to reduce carbonyl compounds . The molecular targets and pathways involved include the activation of double bonds and carbonyl groups, facilitating their transformation into more reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylsilane: Similar in structure but lacks the 3-phenylpropoxy group.
Triphenylsilane: Contains three phenyl groups instead of ethyl groups.
Trimethylsilane: Contains three methyl groups instead of ethyl groups.
Uniqueness
Triethyl(3-phenylpropoxy)silane is unique due to the presence of the 3-phenylpropoxy group, which imparts distinct reactivity and solubility properties compared to other silanes. This makes it particularly useful in specific synthetic applications where the phenylpropoxy group can participate in further chemical transformations .
Eigenschaften
CAS-Nummer |
2290-40-6 |
|---|---|
Molekularformel |
C15H26OSi |
Molekulargewicht |
250.45 g/mol |
IUPAC-Name |
triethyl(3-phenylpropoxy)silane |
InChI |
InChI=1S/C15H26OSi/c1-4-17(5-2,6-3)16-14-10-13-15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13-14H2,1-3H3 |
InChI-Schlüssel |
VRWGPADVKJBOHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)OCCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(5-bromoindol-3-ylidene)methyl]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13820679.png)

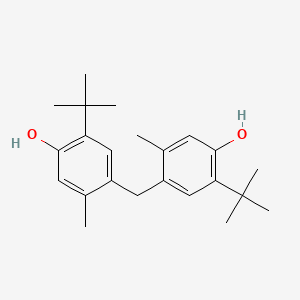
![4-(Hydroxymethyl)phenyl methyl Sulfide; 4-(Methylmercapto)benzyl alcohol; 4-(Methylthio)benzyl alcohol; 4-Methylsulfanylbenzyl alcohol; [4-(Methylsulfanyl)phenyl]methanol; p-(Methylthio)benzyl alcohol](/img/structure/B13820699.png)
![3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13820707.png)
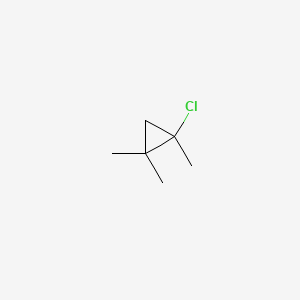
![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide](/img/structure/B13820731.png)
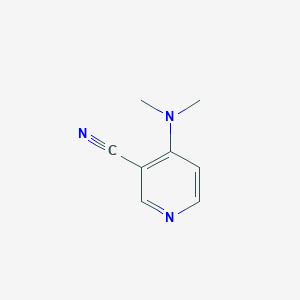
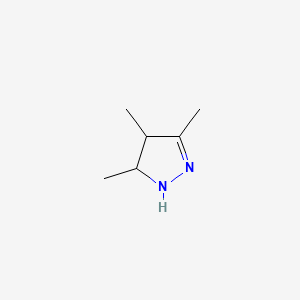

![[(1R,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B13820748.png)

![2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B13820765.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B13820767.png)
